molecular formula C14H11NO3S4 B2764797 N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide CAS No. 1448078-62-3

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2764797
CAS No.: 1448078-62-3
M. Wt: 369.49
InChI Key: KPXVDIKSWPRUIW-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical methods to synthesize aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives have been shown to exhibit many pharmacological properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .


Physical and Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Cerebrovascular and Anticonvulsant Effects

A study by Barnish et al. (1981) on a series of thiophene-2-sulfonamides, including compounds similar to the one , found that sulfones, especially those with halo substituents, displayed significant anticonvulsant activities and the ability to selectively increase cerebral blood flow in animals. This highlights the potential of these compounds in treating conditions related to cerebral blood flow and epilepsy (Barnish et al., 1981).

Urease Inhibition and Antibacterial Activity

Noreen et al. (2017) synthesized thiophene sulfonamide derivatives via Suzuki cross-coupling reaction, demonstrating their urease inhibition and hemolytic activities. Among these compounds, 5-Phenylthiophene-2-sulfonamide showed significant urease inhibition, suggesting potential applications in treating diseases caused by urease-producing pathogens (Noreen et al., 2017).

Carbonic Anhydrase Inhibition

Alım et al. (2020) investigated the inhibition effects of thiophene-based sulfonamides on human erythrocytes carbonic anhydrase I and II isoenzymes. These compounds demonstrated potent inhibitory activity, suggesting their potential in designing novel therapeutic agents targeting carbonic anhydrases (Alım et al., 2020).

Solubilization in Surfactant Solutions

Saeed et al. (2017) studied the solubilization of thiophene derivatives by the anionic surfactant SDS, revealing insights into the interaction between these compounds and surfactant molecules. This research could inform the formulation of pharmaceuticals containing thiophene sulfonamides for enhanced delivery and effectiveness (Saeed et al., 2017).

Ocular Hypotensive Activity

Prugh et al. (1991) prepared and evaluated a series of thiophene-2-sulfonamides for topical ocular hypotensive activity, identifying compounds with optimized properties for treating glaucoma. This underscores the therapeutic potential of thiophene sulfonamides in ocular diseases (Prugh et al., 1991).

Safety and Hazards

While specific safety and hazard information for “N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide” is not available, it’s worth noting that some thiophene derivatives can cause severe skin burns and eye damage .

Future Directions

Thiophene-based analogs have been fascinating a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thus, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Properties

IUPAC Name

N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3S4/c16-14(11-3-1-7-19-11)12-6-5-10(21-12)9-15-22(17,18)13-4-2-8-20-13/h1-8,15H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXVDIKSWPRUIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C2=CC=C(S2)CNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3S4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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